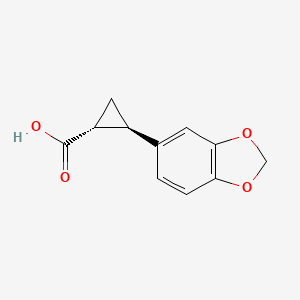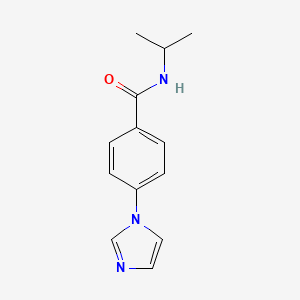![molecular formula C15H12ClN5O B7495970 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7495970.png)
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly known as TAK-659.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide has been shown to have potent biochemical and physiological effects. It has been found to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide is its potency as a BTK inhibitor. This makes it a useful tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide. One direction is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies. Another direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases. Additionally, the development of more soluble analogs of this compound may improve its utility in experimental settings.
Synthesemethoden
The synthesis of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide involves the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-8-11(6-7-14(10)21-9-17-19-20-21)18-15(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCBJSPRRKZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3,3-dimethylbutan-1-one](/img/structure/B7495918.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7495938.png)
![[4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B7495946.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-3-yl)methanone](/img/structure/B7495962.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B7495969.png)
![2-[3-(2,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7495983.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)